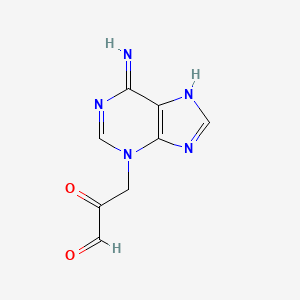
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate is a chemical compound that belongs to the class of organic compounds known as isoquinolines. Isoquinolines are a large group of natural products and synthetic compounds that exhibit a wide range of biological activities.
Vorbereitungsmethoden
The synthesis of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process. Industrial production methods may involve multicomponent reactions that improve atom economy, selectivity, and yield .
Analyse Chemischer Reaktionen
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various alkaloids and bioactive molecules.
Biology: It is used in the study of neurodegenerative disorders and as a potential therapeutic agent.
Medicine: This compound is explored for its potential in drug development, particularly for its neuroprotective and anti-inflammatory properties.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in neurodegenerative diseases, thereby providing neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
1,4-Isoquinolinedione: Another isoquinoline derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,10,13H,6-8H2,1H3 |
InChI-Schlüssel |
SUEMITZJWUCAFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CNCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)

![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)
![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)





![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)

